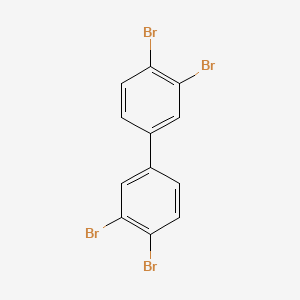

3,3',4,4'-Tetrabromobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(3,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGDXTYHVRFEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074770 | |

| Record name | PBB 077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-82-0 | |

| Record name | PBB 77 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9I88185BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 3,3 ,4,4 Tetrabromobiphenyl

Established Synthetic Pathways for Targeted Congener Production

The creation of specific PBB congeners like 3,3',4,4'-tetrabromobiphenyl requires precise chemical synthesis methods to ensure the correct placement of bromine atoms on the biphenyl (B1667301) structure. One established method involves the Ullmann coupling reaction. This approach typically uses a bromoaniline precursor which is first diazotized and then subjected to a Sandmeyer-type reaction to yield a brominated benzene (B151609) derivative. These derivatives are then coupled to form the biphenyl backbone.

Another significant pathway is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide. vanderbilt.edu For instance, the synthesis of a polyfunctionalized biphenyl was attempted using a boronic acid and 2,4,6-tribromonitrobenzene (B8792059) under standard Suzuki coupling conditions. vanderbilt.edu However, this particular attempt primarily yielded an undesired isomer, with the target compound, a precursor to the desired biphenyl, being isolated in amounts less than 10%. vanderbilt.edu

Research has also described the synthesis of all possible laterally-substituted PBB congeners that contain two para bromines. nih.gov This work was foundational in allowing for the systematic evaluation of the structure-activity relationships of these compounds. nih.gov For example, this compound can be derived from 1-Bromo-2-nitrobenzene, which serves as a building block for various pharmaceutical compounds.

The table below outlines a general synthetic approach for PBBs, which can be adapted for this compound.

| Reaction Type | Precursors | Key Reagents/Catalysts | General Description |

| Ullmann Coupling | Brominated anilines | Copper | Diazotization followed by coupling of aryl halides. |

| Suzuki Coupling | Aryl boronic acids and aryl halides | Palladium catalyst, Base | Cross-coupling reaction to form a C-C bond between the two phenyl rings. vanderbilt.edu |

Isomer-Specific Purification Techniques

The synthesis of PBBs often results in a mixture of different isomers. Therefore, effective purification techniques are essential to isolate the desired congener, such as this compound.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of PBB isomers. The purity of synthesized this compound is often confirmed to be greater than 95% by HPLC. lgcstandards.com

Another common method is silica (B1680970) gel flash chromatography. For instance, in the synthesis of related brominated compounds, flash chromatography using hexane (B92381)/ethyl acetate (B1210297) mixtures is a standard purification step.

Solid-phase extraction (SPE) is another valuable technique, particularly for cleaning up samples prior to analysis. A method using SPE with on-column lipid decomposition has been adapted for the extraction and cleanup of human milk samples to analyze for halogenated flame retardants, including this compound. oup.com This method can also incorporate sulfuric acid-silica columns for further cleanup. oup.com

The following table summarizes key purification techniques.

| Technique | Principle | Application Example |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | Purity assessment of synthesized this compound. lgcstandards.com |

| Flash Chromatography | Rapid purification of a compound from a mixture using a column of silica gel and solvent pressure. | Purification of brominated diphenyl ether synthesis products. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution. | Cleanup of human milk extracts for the analysis of this compound. oup.com |

Preparation of Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools in tracer studies to understand the environmental fate, metabolism, and biological pathways of chemicals. For PBBs, this often involves incorporating heavy isotopes of carbon (¹³C) or hydrogen (deuterium).

The synthesis of ¹³C-labeled this compound allows for its use as an internal standard in quantitative analysis by isotope dilution mass spectrometry. Wellington Laboratories, for example, supplies ¹³C-labeled 3,3',4,4'-tetrabromodiphenyl ether (BDE-77), a structurally related compound, which indicates the feasibility and demand for such labeled standards in environmental and toxicological research. oup.com The synthesis of these labeled compounds would follow similar pathways as their unlabeled counterparts, but starting with isotopically enriched precursors.

Derivatization for Enhanced Analytical Performance and Mechanistic Probing

Derivatization is a chemical modification of a compound to enhance its analytical properties, such as volatility or detectability, or to probe its mechanistic interactions.

For halogenated phenols, which can be metabolites of PBBs, derivatization with diazomethane (B1218177) is a common practice before gas chromatography-mass spectrometry (GC-MS) analysis. oup.com This converts the hydroxyl groups to methoxy (B1213986) groups, improving their chromatographic behavior.

In the context of mechanistic probing, derivatization can be used to explore the interactions of this compound and its metabolites. For example, hydroxylation of related compounds can yield metabolites with enhanced binding to biological receptors. While direct derivatization of the stable this compound molecule itself is less common for analytical enhancement due to its already good chromatographic properties, the derivatization of its potential metabolites is a key strategy in understanding its biological activity. sci-hub.se

Environmental Occurrence and Distribution Dynamics of 3,3 ,4,4 Tetrabromobiphenyl

Sources and Release Pathways into Environmental Compartments

The release of 3,3',4,4'-tetrabromobiphenyl into the environment is primarily linked to the production and use of commercial PBB mixtures. Although not a major component of these mixtures, it can be formed through the transformation of other PBB congeners. cdc.gov

Historical Industrial Discharges and Waste Disposal

Historically, the primary sources of PBBs, including the precursor compounds that can form this compound, were industrial manufacturing operations. cdc.gov Effluents from manufacturing plants and losses to sewers during production processes led to the contamination of water bodies. cdc.govpops.int For instance, it was estimated that for every one million pounds of PBBs produced, approximately 0.0046 pounds were lost to sewers. cdc.gov

Solid waste disposal from these manufacturing sites in landfills also served as a significant release pathway. cdc.gov Leachate from these landfills could contaminate surrounding soil and groundwater. inchem.org For example, concentrations of PBBs in groundwater from a landfill in St. Louis, Michigan were reported, with higher levels found in a drainage ditch and catch basin. cdc.gov

A major contamination event occurred in Michigan in 1973-1974 when a commercial PBB mixture, FireMaster BP-6, was accidentally mixed with cattle feed. cdc.govcdc.gov This incident led to widespread contamination of agricultural land and livestock, with PBBs entering the food chain. cdc.govcdc.govcdc.gov

Diffuse Releases from Contaminated Products and Materials

Products containing PBBs as flame retardants, such as plastics in appliances and automotive parts, coatings, and polyurethane foam, represent a diffuse source of these compounds to the environment. inchem.org Although the production of PBBs ceased in the United States in 1979, these durable products can continue to release PBBs over time. cdc.govcdc.gov

Incineration of waste containing PBBs was another potential, though less significant, release pathway. cdc.gov The combustion of PBBs can lead to the formation of other toxic compounds, such as polybrominated dibenzofurans (PBDFs). mdpi.com Furthermore, photodegradation of higher brominated PBBs can result in the formation of lower brominated congeners like this compound. cdc.govmdpi.com Electronic waste (e-waste) dismantling sites have also been identified as sources of PBBs, where congeners including PBB 77 have been detected. mdpi.com

Spatial and Temporal Distribution Patterns in Abiotic Matrices

The physical and chemical properties of this compound, such as its low water solubility and high octanol-water partition coefficient, govern its distribution in the environment. cymitquimica.compops.int It is a persistent compound that tends to adsorb to particulate matter. cymitquimica.cominchem.org

Atmospheric Transport and Deposition Dynamics

While PBBs have low volatility, they can be released into the atmosphere from manufacturing sites. cdc.govinchem.org Once in the atmosphere, they are expected to be primarily associated with particulate matter. cdc.gov This association limits their potential for long-range atmospheric transport, with deposition occurring through wet and dry processes. cdc.gov However, the detection of PBBs in remote locations like the Arctic suggests that some degree of long-range transport does occur. inchem.orginchem.org Photolysis of particle-sorbed PBBs in the atmosphere is a potential transformation pathway. cdc.gov

Aquatic Sedimentation and Water Column Partitioning

In aquatic environments, this compound and other PBBs strongly adsorb to suspended solids and sediment due to their hydrophobic nature. cdc.govinchem.org This partitioning behavior means that the majority of PBBs in aquatic systems are found in the sediment rather than the water column. inchem.orginchem.org Volatilization from water to the atmosphere is not considered a significant transport process. cdc.gov PBBs have been detected in the sediments of polluted lakes and rivers. inchem.orginchem.org For example, various PBB congeners have been identified in water samples from the Great Lakes. cdc.gov

Soil Contamination and Terrestrial Dispersion

Soil contamination with PBBs has primarily occurred through direct industrial discharges, disposal of PBB-containing wastes, and the aforementioned agricultural contamination incident in Michigan. cdc.gov PBBs are strongly adsorbed by soil particles, which limits their mobility and translocation. cdc.govinchem.org This strong adsorption means that PBBs are not readily leached from the soil. inchem.org However, the solubility of PBBs can be higher in landfill leachate compared to distilled water, which may lead to a wider distribution in the environment. inchem.org Runoff from contaminated industrial sites and farms has also contributed to the dispersion of PBBs into surrounding areas. cdc.gov

Table 1: Documented Environmental Concentrations of PBBs (including this compound where specified)

| Environmental Matrix | Location | Concentration Range | Reference |

| Air (during bagging operation) | Michigan Chemical Corporation | 0.016–0.032 mg/m³ | cdc.gov |

| Air (after bagging operation) | Michigan Chemical Corporation | 0.003 mg/m³ | cdc.gov |

| Soil (bagging area) | Michigan Chemical Corporation | 3,500 mg/kg | cdc.gov |

| Soil (loading area) | Michigan Chemical Corporation | 2,500 mg/kg | cdc.gov |

| Industrial Effluent | Michigan Chemical Corporation | 98–503 ppm | cdc.gov |

| Groundwater (within landfill) | Michigan | 0.4–26.0 µg/L | cdc.gov |

| Groundwater (outside landfill) | Michigan | <0.1–4.4 µg/L | cdc.gov |

| Lake Water (qualitative) | Lake Ontario | Detected | cdc.gov |

| Lake Water (qualitative) | Lake Huron | Detected | cdc.gov |

| Lake Trout | Great Lakes | 0.189 to 2.083 µg/kg (PBB-153) | pops.int |

Biotic Distribution and Trophic Transfer Mechanisms

This compound (PBB 77) is a persistent and lipophilic polybrominated biphenyl (B1667301) (PBB) congener. inchem.org Its chemical properties contribute to its accumulation in the fatty tissues of living organisms. inchem.orgcymitquimica.com This section explores the distribution of PBB 77 in biota and the mechanisms governing its transfer through food webs.

Bioaccumulation in Aquatic Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. cimi.org PBBs with six or fewer bromine atoms, including tetrabromobiphenyls, are known to bioconcentrate in aquatic organisms like fish. inchem.orgcdc.gov The lipophilic nature of these compounds drives their partitioning from water into the lipid-rich tissues of aquatic life. inchem.org

Data on the bioconcentration of PBBs in fish show considerable variation. cdc.govpops.int However, studies have demonstrated that bioaccumulation generally increases with the degree of bromination up to tetrabromobiphenyls. inchem.org For instance, research on fathead minnows has shown significant uptake of PBBs from the water. pops.int

Interactive Data Table: Bioconcentration Factors (BCFs) of select PBB congeners in aquatic organisms.

| PBB Congener | Organism | Exposure Duration | BCF (whole body) | Reference |

| Hexabromobiphenyl (unspecified congeners) | Fathead minnow (Pimephales promelas) | 32 days | 18,100 | cdc.govpops.int |

| 2,6-dibromobiphenyl | Fish (unspecified) | Not specified | 1,267 | cdc.gov |

| 2,4-dibromobiphenyl | Fish (unspecified) | Not specified | 1,343 | cdc.gov |

| 3,4-dibromobiphenyl | Fish (unspecified) | Not specified | 63 | cdc.gov |

| 2,2',4,5'-tetrabromobiphenyl | Fish (unspecified) | Not specified | 314 | cdc.gov |

Bioconcentration and Biomagnification through Food Webs

Bioconcentration refers to the direct uptake of a chemical from the surrounding medium, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org PBBs, including this compound, are subject to both processes, leading to a significant threat to organisms at higher trophic levels. inchem.org

The primary route of human and wildlife exposure to PBBs is through the consumption of contaminated food due to accumulation and biomagnification in the food chain. pops.intmhlw.go.jp Once PBBs enter the environment, they can move into the food chain, where they accumulate. inchem.org The ingestion of contaminated fish is a significant pathway for the transfer of PBBs to mammals and birds. inchem.org

Research has shown that PBBs can biomagnify in environmental food webs. For example, a study on the food chain transfer of another persistent organic pollutant, BDE-47, in an aquatic food chain of Chlorella pyrenoidosa and Daphnia magna demonstrated clear biomagnification. nih.gov While this study did not directly investigate this compound, it provides a model for how similar lipophilic compounds behave in aquatic food webs.

Transgenerational Transfer in Environmental Models

Transgenerational transfer, the passage of contaminants from parent to offspring, is a critical aspect of the environmental dynamics of persistent organic pollutants. For mammals, PBBs can be transferred to offspring through both the placenta and via milk. inchem.org This has been observed in humans, where levels of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in breast milk were found to be over 100 times higher than in the maternal serum. inchem.org

While specific studies focusing solely on the transgenerational transfer of this compound in various environmental models are limited, the behavior of other PBBs and similar persistent organic pollutants provides strong evidence for this occurring. The lipophilic nature of PBBs facilitates their accumulation in lipid-rich tissues, including milk, making maternal transfer a significant route of exposure for offspring. inchem.org

Analytical Chemistry and Detection Protocols for 3,3 ,4,4 Tetrabromobiphenyl

Advanced Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical first step to isolate 3,3',4,4'-tetrabromobiphenyl from complex matrices and eliminate interfering substances. The choice of technique depends on the specific characteristics of the sample, such as soil, sediment, water, biota, or air.

Extraction Methodologies (e.g., Solvent Extraction, Solid-Phase Extraction)

Solvent Extraction is a widely employed technique for extracting PBBs from solid and liquid samples. Methods like Soxhlet extraction, using solvents such as toluene (B28343) or a mixture of acetone (B3395972) and hexane (B92381), are common for solid matrices like soil, sediment, and sludge. thermofisher.comkats.go.kr For liquid samples, liquid-liquid extraction with solvents like hexane is utilized. epa.gov Ultrasonic extraction is another method used to efficiently extract the target analyte from solid samples. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and often faster alternative to traditional solvent extraction. It involves passing a liquid sample through a solid adsorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For the analysis of brominated flame retardants, including PBBs in human serum, a solid-phase extraction method has been developed for simultaneous extraction. nih.gov After initial liquid-liquid extraction, the extract can be further purified using SPE with a silica (B1680970) column. nih.gov

A comparison of common extraction techniques is presented below:

| Extraction Technique | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction | Toluene, Acetone/Hexane thermofisher.comkats.go.kr | Exhaustive extraction, well-established | Time-consuming, large solvent consumption |

| Ultrasonic Extraction | Use of ultrasonic waves to enhance solvent penetration | Not specified in provided context | Faster than Soxhlet | May not be as exhaustive as Soxhlet |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquid phases | Hexane epa.gov | Simple, effective for liquid samples | Can be labor-intensive, may form emulsions |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid phase from a liquid sample | Silica gel nih.gov | Selective, reduced solvent use, amenable to automation | Can be affected by matrix components, may require method development |

Clean-up Procedures for Matrix Interference Reduction

Following extraction, clean-up steps are essential to remove co-extracted matrix components, such as lipids and other organic compounds, that can interfere with chromatographic analysis and mass spectrometric detection.

Common clean-up techniques include:

Adsorption Chromatography : Columns packed with materials like Florisil or silica gel are used to separate PBBs from more polar interfering compounds. nih.govinchem.org

Gel Permeation Chromatography (GPC) : This technique separates molecules based on their size, effectively removing large molecules like lipids. inchem.org

Sulfuric Acid Treatment : Concentrated sulfuric acid can be used to destroy lipids and other organic interferences in the extract. nih.govepa.gov This method is suitable for acid-stable compounds like PBB-77.

Alumina (B75360) Column Chromatography : Basic alumina columns can be used for purification, with elution using solvents like a hexane/dichloromethane mixture. thermofisher.com

Chromatographic Separation Techniques

Chromatographic techniques are employed to separate this compound from other PBB congeners and potentially interfering compounds prior to detection.

Gas Chromatography (GC) Applications

Gas chromatography is the standard and most widely used technique for the analysis of PBBs due to their volatility and thermal stability. thermofisher.com

Columns : Capillary columns, often with a non-polar or semi-polar stationary phase, are used to achieve high-resolution separation of PBB congeners. thermofisher.comthermofisher.com For instance, a TraceGOLD™ TG-PBDE capillary column has been shown to provide good chromatographic peak shapes. thermofisher.com

Detectors : While historically electron capture detectors (ECD) were used, mass spectrometers are now the preferred detectors due to their superior selectivity and sensitivity. thermofisher.com

Injection Techniques : Programmed Temperature Vaporizing (PTV) injectors are utilized for introducing the sample into the GC system. thermofisher.com

Liquid Chromatography (LC) Methodologies

While GC is more common, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) presents an alternative, particularly for less volatile or thermally labile compounds. However, for PBBs, GC-MS is generally the method of choice. thermofisher.com Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the analysis of other brominated flame retardants and could potentially be adapted for PBBs. nih.gov UPLC systems often use C18 columns with a mobile phase gradient, for example, of methanol (B129727) and water. semanticscholar.org

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound, providing high sensitivity and selectivity.

Ionization Techniques : Electron Ionization (EI) is a common ionization method used in GC-MS for PBB analysis. nih.gov Negative Chemical Ionization (NCI) is another sensitive technique, particularly for halogenated compounds. labmix24.com

Mass Analyzers : A variety of mass analyzers are used, including:

High-Resolution Mass Spectrometry (HRMS) : Magnetic sector or Orbitrap mass spectrometers provide high mass accuracy, allowing for very selective detection and reducing interferences. thermofisher.comnih.gov

Triple Quadrupole Mass Spectrometry (MS/MS) : This technique, operated in Selected Reaction Monitoring (SRM) mode, offers excellent selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. thermofisher.com

Quadrupole Mass Spectrometers : These are also used, often in Selected Ion Monitoring (SIM) mode, where the instrument is set to detect only specific mass-to-charge ratio ions characteristic of the analyte. kats.go.kr

The combination of gas chromatography with high-resolution mass spectrometry (GC-HRMS) is considered a highly reliable method for the determination of PBBs in biological tissues. nih.gov

| Parameter | GC-HRMS (Orbitrap) | GC-MS/MS (Triple Quadrupole) |

| Principle | High-resolution mass measurement for high selectivity. | Monitoring of specific precursor-to-product ion transitions. |

| Selectivity | Very High | Excellent |

| Sensitivity | High | Very High |

| Typical Application | Analysis of complex environmental samples. thermofisher.com | Ultra-trace analysis in food and biological matrices. thermofisher.com |

The use of isotopically labeled internal standards, such as ¹³C₁₂-labeled this compound, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. isotope.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of PBB-77 and other persistent organic pollutants (POPs). nih.gov It is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy and resolution, allowing for the differentiation of target analytes from matrix interferences with the same nominal mass. researchgate.net For halogenated compounds like PBBs, HRMS is particularly advantageous because the mass defect of bromine atoms provides a unique mass signature that can be resolved from common background interferences. scholaris.ca

Gas chromatography coupled with HRMS (GC-HRMS) is considered a highly selective and sensitive method for PBB analysis. nih.gov The high resolving power (typically >10,000) of HRMS instruments, such as magnetic sector or Orbitrap mass spectrometers, allows for the selective detection of organohalogen compounds in complex extracts. researchgate.netthermofisher.com Studies on brominated flame retardants frequently employ GC-HRMS to achieve low detection limits and high confidence in compound identification. diva-portal.org The use of HRMS is often specified in official regulatory methods, such as EPA Method 1614A for the analysis of brominated diphenyl ethers (BDEs), a class of compounds structurally related to PBBs. epa.gov

Table 1: Example Instrumental Parameters for HRMS Analysis of Brominated Compounds

This table illustrates typical settings for a GC-Orbitrap MS system, a type of HRMS, used for analyzing brominated flame retardants, which are applicable to PBB-77 analysis.

| Parameter | Setting | Reference |

| Gas Chromatograph | ||

| Column | 25 m x 0.22 mm x 0.25 µm | afmps.be |

| Carrier Gas | Helium | afmps.be |

| Injection Mode | Splitless | thermofisher.com |

| Mass Spectrometer | ||

| Instrument Type | Orbitrap or Magnetic Sector | researchgate.netthermofisher.com |

| Ionization Mode | Electron Ionization (EI) | researchgate.netthermofisher.com |

| Mass Resolution | 60,000 FWHM (at m/z 200) | thermofisher.com |

| Acquisition Mode | Full Scan | thermofisher.com |

| Mass Range | m/z 50-1000 | epa.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and is a powerful tool for the structural confirmation and quantification of PBB-77. nih.govunt.edu This technique involves multiple stages of mass analysis. First, a precursor ion, typically the molecular ion of the target analyte, is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), where it collides with an inert gas. nationalmaglab.org The resulting product ions are then separated and detected in a second mass analyzer. unt.edu

For PBB-77, the molecular ion ([C₁₂H₆Br₄]⁺˙) would be selected as the precursor. The fragmentation pattern, specifically the loss of bromine atoms, generates characteristic product ions. afmps.be By monitoring one or more specific precursor-to-product ion transitions in a mode known as multiple reaction monitoring (MRM), analysts can achieve exceptional selectivity and sensitivity, significantly reducing background noise and matrix effects. nih.govca.gov This high specificity makes GC-MS/MS a robust alternative to GC-HRMS for quantitative analysis in complex matrices like human serum. nih.govnih.gov The fragmentation of PBDEs, which is analogous to PBBs, has been shown to proceed via the sequential loss of bromine atoms, providing distinct ions for monitoring. afmps.be

Table 2: Illustrative MS/MS Transitions for PBB-77 Analysis

This table shows hypothetical yet representative MRM transitions for this compound (PBB-77) based on its molecular weight and known fragmentation patterns of brominated aromatics.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes | Reference |

| PBB-77 | 466 | 386 | 306 | The precursor ion corresponds to the molecular ion cluster (using the most abundant isotopes). Product ions correspond to the loss of one bromine atom ([M-Br]⁺) and two bromine atoms ([M-2Br]⁺), respectively. | afmps.belgcstandards.com |

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantification of organic micropollutants, including PBB-77. nih.govnist.gov The method involves adding a known quantity of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-PBB-77) to the sample prior to extraction and cleanup. nih.govnih.gov

This labeled internal standard is chemically identical to the native analyte and therefore behaves the same way during all sample preparation and analysis steps. researchgate.net Any loss of the native analyte during the procedure is mirrored by a proportional loss of the labeled standard. By measuring the ratio of the response of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be calculated with high accuracy, as the ratio is unaffected by variations in extraction efficiency or instrumental response. nih.gov A validated IDMS method for 11 PBB congeners in human serum demonstrated excellent method accuracies ranging from 84% to 119% with relative standard deviations (RSDs) of less than 19%. nih.govnih.gov

Immunoassay-Based Detection Systems for Screening Applications

While mass spectrometry provides definitive and quantitative data, it can be costly and time-consuming for analyzing large numbers of samples. Immunoassay-based methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput, cost-effective alternative for screening applications. acs.org These methods utilize the specific binding between an antibody and an antigen (or hapten, in the case of small molecules like PBB-77).

The development of an immunoassay for a PBB congener would involve synthesizing a hapten that mimics the structure of PBB-77 and conjugating it to a carrier protein to elicit an antibody response. acs.org In a competitive assay format, the sample extract containing the target analyte competes with a known amount of a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

While no commercial immunoassay is specifically marketed for PBB-77, successful assays have been developed for structurally similar compounds like the polybrominated diphenyl ether BDE-47 and the polychlorinated biphenyl (B1667301) PCB-77. acs.orgnih.gov A flow cytometric immunoassay (FCIA) for PCB-77 showed an IC₅₀ value (the concentration causing 50% inhibition) of 20 µg L⁻¹. nih.gov A key consideration for immunoassays is cross-reactivity, where structurally related compounds can also bind to the antibody, potentially leading to false-positive results. However, for screening purposes, this can be advantageous as it allows for the detection of a class of compounds. conffidence.eu

Development of Congener-Specific Analytical Methods

The environmental and toxicological properties of PBBs can vary significantly between different congeners. Therefore, analytical methods that can separate and quantify individual congeners are crucial. inchem.org Congener-specific analysis is primarily achieved through high-resolution gas chromatography (HRGC), which utilizes long, narrow-bore capillary columns to separate the various PBB isomers based on their boiling points and interaction with the column's stationary phase. nih.govepa.gov

Developing a robust congener-specific method often involves overcoming challenges such as the co-elution of certain PBB congeners with each other or with other classes of POPs, like PCBs or PBDEs. nih.gov For instance, PBB-153 is known to co-elute with the PBDE congener BDE-154 on several common GC columns. nih.gov To resolve these complex mixtures, analysts may employ advanced separation techniques. These can include multi-dimensional gas chromatography (GCxGC) or the use of different HPLC-based fractionation steps prior to GC analysis, such as fractionation on a porous graphitic carbon (PGC) column to separate planar molecules (like PBB-77) from non-planar ones. nih.gov More recently, high-resolution ion mobility-mass spectrometry has emerged as a promising technique that can separate co-eluting isomeric and isobaric POPs, including PBB-77, in the gas phase after chromatographic separation. uliege.be

Environmental Fate and Transformation Pathways of 3,3 ,4,4 Tetrabromobiphenyl

Photochemical Degradation Mechanisms

Photolysis, or degradation by light, is considered a primary transformation process for PBBs in the environment. cdc.gov The photoreactivity of PBBs is significant enough that it has been utilized in laboratory settings for the confirmation of PBB residues. inchem.org The primary mechanism of photochemical degradation for PBBs in organic solvents is reductive debromination. inchem.org

Reductive Debromination Processes

Reductive debromination involves the removal of bromine atoms from the biphenyl (B1667301) structure, leading to the formation of lower-brominated biphenyls. cdc.gov This process is influenced by the solvent, with the reaction proceeding in solvents capable of proton transfer. cdc.gov For instance, the irradiation of the commercial PBB mixture FireMaster® BP-6 in methanol (B129727) resulted in the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov

Studies on various PBB congeners have shown that the position of the bromine atoms influences the rate and products of photolysis. While the photolysis of higher brominated congeners like 2,2′,4,4′,5,5′-hexabromobiphenyl can lead to the formation of 3,3',4,4'-tetrabromobiphenyl, the specific pathways for the further degradation of PBB 77 itself are part of a complex series of reactions. cdc.gov The process generally involves the stepwise removal of bromine atoms. nih.gov

Oxidative Transformation Pathways

While reductive debromination is a major pathway, oxidative processes can also contribute to the transformation of PBBs. Photohydroxylation, leading to the formation of phenolic compounds, has been suggested as a possible oxidative pathway for PBBs in aqueous solutions. cdc.gov However, studies on some PBB congeners in acetonitrile-water solutions indicated that debromination was the primary reaction, with no evidence of hydroxylated products. cdc.gov In contrast, the transformation of the analogous compound 3,3′,5,5′-tetrabromobiphenyl (BB-80) in the environment can result in hydroxylated forms through processes like photoformation and oxidation catalyzed by natural manganese oxide. mdpi.com The photo-Fenton process, an advanced oxidation process, has been shown to effectively degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) through the action of hydroxyl radicals, suggesting that similar oxidative degradation could be relevant for PBBs. dioxin20xx.org

Influence of Environmental Conditions (e.g., UV Radiation, Solvents)

Environmental conditions play a crucial role in the photochemical degradation of this compound. The presence of ultraviolet (UV) radiation is a prerequisite for photolysis to occur. inchem.org Laboratory studies have demonstrated that PBBs are readily degraded by UV radiation. inchem.org The rate of degradation can be rapid under laboratory conditions, with one study showing 90% degradation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in methanol after just 9 minutes of irradiation. pops.int

The solvent or medium in which the PBB is present significantly impacts the degradation pathway and efficiency. In proton-donating organic solvents like methanol, reductive debromination is the predominant reaction. cdc.gov The study of photolysis in aqueous solutions is more directly relevant to natural environmental conditions. cdc.gov However, the low water solubility of PBBs means they are more likely to be found adsorbed to sediment and soil particles in the environment. inchem.org Photodegradation in soil has been observed, but it is limited to the surface layer where sunlight can penetrate. cdc.gov

Biodegradation and Biotransformation Processes

The microbial degradation of PBBs is generally considered to be a slow process, with higher substituted biphenyls being particularly resistant. cdc.gov However, under certain conditions, microorganisms can transform these compounds.

Microbial Degradation in Anaerobic Environments

Under anaerobic conditions, microorganisms in river sediments have demonstrated the ability to biodegrade higher substituted PBBs. cdc.govpops.int This biodegradation primarily involves reductive debromination, specifically at the meta and para positions of the biphenyl rings. cdc.gov Ortho-position bromines were observed to be more resistant to removal. cdc.gov This process leads to the formation of lower brominated PBBs. pops.int The presence of other contaminants can sometimes inhibit the microbial degradation of PBBs. cdc.gov Research on the analogous polybrominated diphenyl ethers (PBDEs) has shown that reductive debromination is a key initial step in their anaerobic degradation. nih.govpops.int

Aerobic Biotransformation in Environmental Systems

Aerobic biodegradation of highly brominated PBBs is generally considered to be insignificant. cdc.gov Studies have indicated that while lower substituted biphenyls might undergo some aerobic degradation, the higher substituted ones are resistant. cdc.govpops.int However, some research on other halogenated biphenyls, such as polychlorinated biphenyls (PCBs), has shown that aerobic transformation can occur. For instance, whole poplar and switchgrass plants were able to metabolize 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) into hydroxylated and other metabolites. acs.org This suggests that similar pathways could potentially exist for PBBs in certain biological systems, although specific data for this compound is limited. Research on PBDEs has also identified aerobic bacterial strains capable of transforming these compounds, often through pathways involving hydroxylation and cleavage of the ether bond, with the extent of transformation being inversely proportional to the degree of bromination. acs.orghnu.edu.cn

Enzyme-Mediated Metabolic Pathways in Model Organisms (e.g., Cytochrome P450)

The metabolism of this compound is significantly influenced by enzyme systems in various organisms. The cytochrome P450 (CYP) monooxygenase system, in particular, plays a critical role in the biotransformation of this compound. researchgate.net

Studies have shown that PBBs can be metabolized through processes such as oxidative and reductive debromination, as well as hydroxylation mediated by CYP enzymes. researchgate.net For instance, research on hepatic microsomes from rats has demonstrated the metabolism of di-, tri-, and tetrabromobiphenyls. cdc.gov The specific congener, this compound, has been identified as a potent inducer of the aryl hydrocarbon receptor (AhR), which in turn can induce cytochrome P450 1A1 (CYP1A1). nih.gov This induction can lead to the metabolism of the compound itself and other xenobiotics.

In male Sprague-Dawley rats, administration of this compound resulted in a significant decrease in the liver content of CYP4A proteins. nih.gov This indicates that while it induces certain CYP enzymes, it can also suppress others, leading to complex metabolic consequences. The metabolism of PBBs, including PBB-77, is thought to produce hydroxylated metabolites, following pathways similar to those observed for polychlorinated biphenyls (PCBs). sci-hub.se

| Organism/System | Enzyme System | Metabolic Process | Observed Effects |

| Rat (hepatic microsomes) | Cytochrome P450 | Oxidative debromination, hydroxylation | Formation of hydroxylated metabolites |

| Male Sprague-Dawley Rats | Cytochrome P450 (CYP4A) | Down-regulation | Significant decrease in liver CYP4A proteins |

| Various model organisms | Aryl Hydrocarbon Receptor (AhR) | Induction | Potent induction of AhR, leading to CYP1A1 induction |

Chemical Transformation Reactions

Beyond biological metabolism, this compound can undergo chemical transformations in the environment, particularly under high-temperature conditions.

Pyrolysis and Combustion Byproduct Formation (e.g., Polybrominated Dibenzofurans)

The thermal decomposition of PBBs, including this compound, can lead to the formation of hazardous byproducts. inchem.org Pyrolysis of PBB mixtures, such as the commercial product FireMaster®, has been shown to generate polybrominated dibenzofurans (PBDFs), especially in the presence of oxygen. inchem.orgnih.gov

One study on the pyrolysis of FireMaster FF-1 at 380-400°C in open glass tubes resulted in the formation of tetrabrominated and pentabrominated dibenzofurans. nih.gov The presence of oxygen appears to be a key factor in this transformation. nih.gov In the absence of oxygen, the primary pyrolysis products of FireMaster BP-6 were found to be bromobenzenes and lower brominated biphenyls, without the formation of polybrominated furans. inchem.org The formation of these toxic PBDFs is a significant concern related to the incineration of materials containing PBBs. inchem.orgmurdoch.edu.au

| Condition | Temperature | Reactants | Major Products |

| Pyrolysis in the presence of oxygen | 700-900 °C | FireMaster BP-6 | Di- to heptabromodibenzofurans |

| Pyrolysis in the absence of oxygen | 600-900 °C | FireMaster BP-6 | Bromobenzenes, lower brominated biphenyls |

| Pyrolysis in open glass tubes | 380-400 °C | FireMaster FF-1 | Tetrabrominated and pentabrominated dibenzofurans |

Hydrolytic Stability and Reactivity

Information specifically on the hydrolytic stability of this compound is limited in the provided search results. However, PBBs as a class are known for their high stability and persistence in the environment. pops.int This general characteristic suggests that this compound is likely to be resistant to hydrolysis under typical environmental conditions.

Sorption and Desorption Kinetics in Environmental Media

The movement and distribution of this compound in the environment are heavily influenced by its interaction with soil, sediment, and water.

Interaction with Soil Organic Matter

PBBs exhibit strong adsorption to soil materials. cdc.gov Studies have shown that soil organic matter (SOM) plays a principal role in the sorption of similar brominated compounds. For instance, in a study on tetrabromobisphenol A (TBBPA), SOM was responsible for approximately 90% of the sorption in the tested soils. nih.gov Although this study was not on PBB-77, the similar hydrophobic nature of these compounds suggests that SOM is a critical factor in the sorption of this compound as well. The strong binding to soil particles results in low mobility, reducing the likelihood of leaching into groundwater. cdc.gov The sorption process is often nonlinear and can be described by the Freundlich model. nih.gov

Sediment-Water Partitioning

In aquatic environments, this compound is expected to partition from the water column to suspended solids and sediments due to its hydrophobic nature. cdc.gov This strong adsorption to particulate matter is a major transport process for PBBs in water. cdc.gov The octanol-water partition coefficient (Kow) is a key parameter in predicting this behavior. While a specific log Kow for this compound was not found, related tetrabromobiphenyl congeners have high log Kow values, indicating a strong tendency to partition into organic phases like sediment. inchem.org The presence of dissolved organic carbon in water can potentially decrease the adsorption of PBBs to sediments. cdc.gov

| Environmental Medium | Interaction | Key Factors | Significance |

| Soil | Strong sorption | Soil Organic Matter (SOM) | Low mobility, reduced leaching |

| Sediment | Partitioning from water | Hydrophobicity (high Kow) | Accumulation in sediments |

| Water | Adsorption to suspended solids | Particulate matter concentration | Transport in aquatic systems |

Ecological and Biological Interactions of 3,3 ,4,4 Tetrabromobiphenyl

Mechanistic Studies of Ah Receptor Activation and Related Signaling Pathways

3,3',4,4'-Tetrabromobiphenyl is recognized for its potent interaction with the aryl hydrocarbon receptor (AhR). nih.gov The binding and subsequent activation of the AhR initiate a cascade of transcriptional upregulation of various genes, which in turn affects numerous biochemical and endocrine pathways, as well as cell cycle regulation. nih.gov The coplanar nature of this compound, a structural characteristic it shares with dioxin-like compounds, is a key determinant of its high affinity for the AhR. This strong binding is a primary mechanism behind many of its toxic effects. inchem.orgfood.gov.uk

Studies have demonstrated a direct correlation between the ability of PBB congeners to bind to the AhR and their potency in inducing certain enzymes. nih.gov The structural similarity of this compound to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) underlies its "dioxin-like" toxicity, which includes effects such as thymic atrophy and hepatotoxicity. inchem.orgfood.gov.uk The activation of the AhR pathway is considered a central event in mediating these adverse outcomes. food.gov.uk

Comparative Induction of Monooxygenase Systems (e.g., Cytochrome P450, P448)

A significant consequence of AhR activation by this compound is the induction of monooxygenase enzyme systems, particularly the cytochrome P450 family. This compound is a potent inducer of aryl hydrocarbon hydroxylase (AHH), an activity associated with cytochrome P448 (a form of cytochrome P450, specifically CYP1A). tandfonline.comnih.gov

Research comparing different PBB congeners has highlighted the potent inducing capabilities of this compound. For instance, it has been shown to be a more potent inducer of AHH than other congeners like 2,2',5,5'-tetrabromobiphenyl, which acts as a weak phenobarbital-type inducer of cytochrome P-450. tandfonline.comnih.gov Comparative studies with a series of 3,3',4,4'-tetrahalobiphenyls revealed that this compound maximally induced cytochrome P-448-dependent monooxygenases, such as benzo[a]pyrene (B130552) hydroxylase. nih.gov The induction potency of these enzymes has been directly linked to the binding affinity for the AhR. nih.govscispace.com

The table below summarizes the comparative induction of monooxygenase systems by this compound and other related compounds based on available research findings.

| Compound | Induced Enzyme System | Potency | Reference |

| This compound | Aryl Hydrocarbon Hydroxylase (AHH), Cytochrome P448 | Potent | tandfonline.comnih.gov |

| This compound | Benzo[a]pyrene Hydroxylase, 4-chlorobiphenyl (B17849) hydroxylase | Maximal | nih.gov |

| 2,2',5,5'-Tetrabromobiphenyl | Cytochrome P-450 | Weak (Phenobarbital-type) | tandfonline.comnih.gov |

| 3,4,4'-Tribromo-3'-chlorobiphenyl | Benzo[a]pyrene Hydroxylase, 4-chlorobiphenyl hydroxylase | Maximal | nih.gov |

Epigenetic Modulations and Gene Expression Alterations

The interaction of this compound with the AhR leads to significant alterations in gene expression. inchem.org This modulation of gene expression is a key aspect of its mechanism of action and is linked to its toxic effects. inchem.org While direct mutagenicity and genotoxicity of PBB congeners, including this compound, have generally not been observed in various assays, evidence points towards an epigenetic mechanism of carcinogenesis. inchem.orginchem.org

Studies have shown that this compound can act as a tumor promoter in two-stage rat liver models. inchem.orginchem.org This promotional activity, coupled with the negative results from genotoxicity tests, strongly suggests that the carcinogenic potential of this compound is mediated through epigenetic pathways. inchem.orginchem.org The altered gene expression following AhR activation is a central component of this epigenetic mechanism. inchem.org

Molecular-Level Interactions with Cellular Components and Biochemical Processes

At the molecular level, this compound interacts with various cellular components, leading to a range of biochemical disruptions. Its high lipophilicity contributes to its persistence and bioaccumulation in fatty tissues. achrom.be

One of the well-documented biochemical effects is the induction of hepatic microsomal enzymes, which can alter the metabolism of other substances. semanticscholar.org For example, microsomes from rats pretreated with this compound showed similar activities in metabolizing aflatoxin B1 as those from rats treated with other potent inducers. asm.org This compound has also been found to affect copper and molybdenum metabolism in rats. pharmaffiliates.com Furthermore, studies in rats have shown that a single dose can lead to enlarged and vacuolated hepatocytes, indicating lipid accumulation, and a significant depletion of lymphocytes in the thymus. tandfonline.comnih.gov

Theoretical Ecotoxicological Modeling of Congener-Specific Potency

The varying toxicities among different PBB congeners have led to the development of ecotoxicological models to predict their potency. These models often rely on structure-activity relationships, where the three-dimensional structure of a congener determines its ability to bind to the AhR and elicit a toxic response. scispace.com

The coplanar structure of this compound is a critical factor in these models, as it allows for a high-affinity binding to the AhR, similar to TCDD. food.gov.uk Quantitative structure-activity relationship (QSAR) studies have shown a linear correlation between the receptor binding affinities of PBB congeners and their potencies for inducing enzymes like AHH. scispace.com These models are valuable tools for assessing the potential risks of complex mixtures of PBBs found in the environment.

In Vitro Studies on Cell-Cell Communication Modulation

In vitro studies have investigated the effects of this compound on cell-cell communication, a crucial process for maintaining tissue homeostasis. dtic.mil Specifically, research has focused on gap junctional intercellular communication (GJIC).

Interestingly, studies on cultured human teratocarcinoma cells found that while this compound was moderately cytotoxic, it was ineffective at blocking GJIC. nih.gov This is in contrast to other PBBs like the commercial mixture Firemaster BP-6 and the congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), which did inhibit cell-cell communication. nih.gov These findings are consistent with results from studies on Chinese hamster V79 cells and align with proposed structure-activity relationships for these compounds. nih.gov The lack of direct inhibition of GJIC by this compound, despite its other toxic effects, highlights the complexity of its biological interactions and the specificity of different congeners' mechanisms of action.

The table below presents a summary of the effects of various PBBs on cell-cell communication in cultured human teratocarcinoma cells.

| Compound/Mixture | Effect on Cell-Cell Communication | Cytotoxicity | Reference |

| Firemaster BP-6 | Inhibited | Slight | nih.gov |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Inhibited | Slight | nih.gov |

| This compound | Ineffective at blocking | Moderate | nih.gov |

| 3,3',4,4',5,5'-Hexabromobiphenyl | Did not interrupt | High | nih.gov |

Remediation Strategies and Environmental Management of Pbb Contamination

Phytoremediation Technologies for Contaminated Soils

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize contaminants in soil and water. epa.gov For PBBs, including 3,3',4,4'-Tetrabromobiphenyl, this approach is being investigated for its potential as a cost-effective and environmentally friendly cleanup method. epa.gov

The uptake and sequestration of PBBs by plants are complex processes influenced by the plant species, soil characteristics, and the specific PBB congener. nih.gov Plants can absorb PBBs from the soil through their roots and translocate them to other parts of the plant, such as the shoots and leaves. publications.gc.ca This process, known as phytoextraction, can effectively remove PBBs from the soil. nih.gov

Research has shown that some plants have the capacity to accumulate PBBs. For instance, in a study investigating the phytoremediation of soil contaminated with various organic pollutants, including 2,2',5,5'-tetrabromobiphenyl, it was observed that plants could absorb and translocate the contaminant. publications.gc.ca While this study did not specifically focus on this compound, it provides evidence for the general capability of plants to take up PBBs. The efficiency of uptake is often linked to the plant's root system and its ability to create a zone of influence in the soil, known as the rhizosphere. publications.gc.ca Once inside the plant, PBBs can be sequestered in various tissues, effectively isolating them from the surrounding environment. nih.gov

In a study on the in vivo biotransformation of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (a structurally similar compound) by poplar and switchgrass, it was found that the plants could metabolize the compound. acs.orgnih.gov This suggests that similar metabolic pathways might exist for this compound, where the plant not only sequesters the compound but also begins to break it down.

Table 1: Examples of Plants Studied for Phytoremediation of PBBs and Related Compounds

| Plant Species | Compound(s) Studied | Key Findings |

| Johnsongrass | 2,2',5,5'-Tetrabromobiphenyl | Demonstrated uptake and translocation from soil. publications.gc.ca |

| Poplar (Populus deltoides × nigra) | 3,3',4,4'-Tetrachlorobiphenyl | Rapid metabolism and detection of metabolites after 24 hours. acs.orgnih.gov |

| Switchgrass (Panicum virgatum) | 3,3',4,4'-Tetrachlorobiphenyl | Rapid metabolism and detection of metabolites. acs.orgnih.gov |

| Pumpkin (Cucurbita maxima × C. moschata) | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Debromination and hydroxylation products detected in various plant parts. researchgate.net |

The interaction between plants and microbes in the rhizosphere can significantly enhance the degradation of persistent organic pollutants like PBBs. nih.gov This synergistic relationship, often referred to as rhizoremediation, combines the benefits of phytoremediation and microbial bioremediation.

Plant roots release exudates, such as organic acids, sugars, and amino acids, which can serve as a carbon and energy source for soil microorganisms. publications.gc.ca This stimulates microbial activity and can lead to an increase in the population of bacteria capable of degrading PBBs. publications.gc.ca The enhanced microbial community in the rhizosphere can then break down the complex structure of this compound into less toxic or non-toxic compounds.

Studies on polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, have demonstrated the effectiveness of plant-microbe interactions. For example, research has shown that phenylpropanoids, secondary metabolites exuded by Arabidopsis roots, can enhance the growth of PCB-degrading bacteria, leading to improved pollutant removal. nih.gov This approach, termed "rhizoengineering," suggests that selecting or engineering plants to release specific exudates could be a viable strategy for enhancing the bioremediation of halogenated biphenyls. nih.gov While direct studies on this compound are limited, the principles of plant-microbe interactions observed with PCBs are likely applicable. nih.govmdpi.comnih.gov

Plant Uptake and Sequestration Mechanisms

Chemical and Physical Treatment Approaches

In addition to biological methods, several chemical and physical treatment technologies are available for the remediation of PBB-contaminated soil and water.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. portalabpg.org.brajast.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of persistent organic pollutants, including PBBs. portalabpg.org.brneptjournal.com

One of the most common AOPs is the photo-Fenton process, which involves the use of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺ or Fe³⁺) in the presence of ultraviolet (UV) light. dioxin20xx.org The UV light enhances the production of hydroxyl radicals, leading to the rapid degradation of organic compounds. Laboratory studies on the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a related brominated flame retardant, using a photo-Fenton system demonstrated effective degradation through a stepwise debromination process. dioxin20xx.org This suggests that AOPs could be a viable method for breaking down the stable structure of this compound.

Other AOPs include ozonation combined with UV light and the use of other strong oxidants. neptjournal.com The effectiveness of these processes depends on factors such as the concentration of the contaminant, the pH of the medium, and the presence of other substances that may compete for the hydroxyl radicals. nih.govmdpi.com

Thermal desorption is a physical separation process that uses heat to volatilize contaminants from a solid matrix like soil. The volatilized contaminants are then collected and treated. For PBBs, this process would involve heating the contaminated soil to a temperature high enough to cause the this compound to vaporize.

Incineration is a high-temperature destruction process that can effectively destroy PBBs. However, a significant concern with the incineration of PBBs is the potential formation of toxic byproducts, such as polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). inchem.orgnih.gov The pyrolysis of PBBs in the presence of oxygen has been shown to yield di- to heptabromodibenzofurans. inchem.org The formation of these hazardous compounds is influenced by the combustion temperature and the amount of oxygen present. inchem.org

To prevent the formation of these toxic byproducts, high-temperature incineration (above 1200 °C) for a sufficient duration (more than 2 seconds) is recommended for PBB wastes. inchem.org If high-temperature incineration is not feasible, alternative disposal methods like secure landfilling are considered, although the decomposition of PBBs in landfills is extremely slow. inchem.org

Table 2: Byproducts of PBB Incineration

| Parent Compound | Incineration Condition | Potential Byproducts |

| Polybrominated Biphenyls (PBBs) | Pyrolysis in the presence of oxygen (700-900 °C) | Di- to heptabromodibenzofurans inchem.org |

| Brominated Flame Retardants (general) | Co-combustion with municipal solid waste | Polybrominated dibenzo-p-dioxins (PBDDs), Polybrominated dibenzofurans (PBDFs) nih.gov |

| Fuels containing chlorine and bromine | Incineration | Mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans nih.gov |

Advanced Oxidation Processes

Bioremediation Techniques and Microbial Augmentation

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental contaminants. For PBBs, which are generally resistant to microbial degradation, research has focused on identifying and utilizing specific microbial strains and enhancing their activity. inchem.org

While PBBs are generally resistant to microbial breakdown, some studies have indicated that biotic debromination to lower brominated products may occur under anaerobic conditions in contaminated soil and sediment. cdc.gov Research into the biodegradation of the structurally similar 3,3',4,4'-tetrachlorobiphenyl (PCB 77) has identified bacterial strains capable of using it as a sole carbon and energy source. For example, the rhizobial strain Sinorhizobium meliloti NM was shown to degrade PCB 77, with the degradation efficiency influenced by the presence of secondary carbon sources. nih.gov Similarly, a resuscitated strain of Castellaniella sp. SPC4 demonstrated efficient degradation of PCB 77. nih.gov These findings suggest that similar microbial pathways could potentially be exploited for the degradation of this compound.

Microbial augmentation, also known as bioaugmentation, involves the introduction of specific microorganisms or consortia of microorganisms to a contaminated site to enhance the degradation of target pollutants. This approach could be particularly useful for sites contaminated with recalcitrant compounds like this compound. The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and thrive in the contaminated environment and effectively degrade the pollutant. Studies have shown that the inoculation of pollutant-degrading bacteria onto plant seeds can improve the efficiency of phytoremediation, a technique known as rhizoremediation.

Research on the degradation of pentabromobiphenyl ether (BDE-99) by a Pseudomonas strain isolated from activated sludge showed that co-metabolism with diphenyl ether promoted degradation. iwaponline.com This highlights the potential of providing additional substrates to enhance the bioremediation of brominated compounds.

Risk Assessment Frameworks for Environmental Contamination

The environmental management of sites contaminated with persistent organic pollutants (POPs) like this compound (PBB 77) is fundamentally guided by risk assessment. This process systematically evaluates the potential adverse health effects on human populations and ecological systems resulting from exposure to the contaminant. The framework for such an assessment typically involves a four-step process: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization. This structured approach allows for a comprehensive understanding of the risks posed by PBB 77 and informs the development of effective remediation and management strategies.

Hazard Identification

Hazard identification is the initial step in the risk assessment process, which aims to determine the types of adverse health effects that can be caused by a chemical agent. For this compound, a planar congener of polybrominated biphenyls (PBBs), the primary hazards are associated with its dioxin-like toxicity, persistence, and bioaccumulation potential.

Research has identified several key health hazards associated with PBBs, with PBB 77 being of particular concern due to its structural similarity to highly toxic dioxins. food.gov.ukiarc.fr The International Agency for Research on Cancer (IARC) has classified PBBs as a whole into Group 2A, meaning they are "probably carcinogenic to humans". food.gov.uk This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence in human cells.

Animal studies have demonstrated that PBBs can cause a range of toxic effects. The liver is a primary target organ, with observed effects including hepatomegaly (enlargement), focal necrosis, and the promotion of liver tumors. ndl.go.jpinchem.org Specifically, this compound has shown potent tumor-promoting activity in the two-stage rat liver model and is also considered a weak initiator of hepatocarcinogenesis. inchem.orgcdc.gov

Beyond carcinogenicity, PBBs are known endocrine disruptors, capable of interfering with the body's hormonal systems. ontosight.ai Effects on the thyroid and reproductive systems have been noted in toxicological studies. nih.gov Immunotoxicity is another significant hazard, with studies showing atrophic changes in the thymus and effects on the hematopoietic system in animals exposed to PBB mixtures. ndl.go.jp

From a regulatory standpoint, this compound is classified for its specific target organ toxicity following repeated exposure and is recognized as being very toxic to aquatic life with long-lasting effects. lgcstandards.comnih.gov

Table 1: Summary of Identified Hazards for this compound (PBB 77)

| Hazard Endpoint | Description | Key Findings |

|---|---|---|

| Carcinogenicity | Potential to cause cancer. | Classified as Group 2A (probably carcinogenic to humans) by IARC (as part of PBBs). food.gov.uk Shows potent tumor-promoting activity in animal liver bioassays. inchem.orgcdc.gov |

| Hepatotoxicity | Chemical-driven liver damage. | Induces liver enlargement, focal necrosis, and lipid deposition in animal models. ndl.go.jp |

| Endocrine Disruption | Interference with the endocrine (hormone) system. | PBBs are known endocrine disruptors. ontosight.ai Associated with effects on thyroid function. nih.gov |

| Immunotoxicity | Adverse effects on the immune system. | Causes atrophic changes in the thymus in animal studies. ndl.go.jp |

| Ecotoxicity | Harm to the environment. | Classified as very toxic to aquatic life with long-lasting effects. lgcstandards.comnih.gov |

Dose-Response Assessment

The dose-response assessment quantifies the relationship between the amount of exposure to a substance and the extent of the toxic injury or disease. This step aims to determine the amount of a chemical that may cause adverse health effects, often by establishing a No-Observed-Adverse-Effect Level (NOAEL), a Lowest-Observed-Adverse-Effect Level (LOAEL), a reference dose (RfD), or a cancer slope factor.

For PBBs, much of the dose-response data comes from studies on commercial mixtures like FireMaster, which was involved in the Michigan contamination incident. A two-year National Toxicology Program (NTP) carcinogenicity study in rats, which included pre- and perinatal exposure to a FireMaster mixture, identified a NOAEL of 0.15 mg/kg body weight/day for non-cancer effects. food.gov.uk The same study established a LOAEL for carcinogenic effects (liver tumors) at a dose of 0.5 mg/kg body weight/day. inchem.org

Specific dose-response data for this compound is more limited but crucial due to its higher "dioxin-like" toxicity compared to many other PBB congeners. Studies on individual congeners are essential for a refined risk assessment. Research has shown that PBB 77 can promote the development of hepatic neoplastic nodules in rats at dietary exposures of approximately 0.25 mg/kg/day. cdc.gov Furthermore, studies investigating the initiation potential of PBB 77 found that a single oral dose as low as 1 mg/kg could significantly increase GGT-altered foci in the liver of partially hepatectomized rats, indicating its role as a weak initiator. cdc.gov

The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) has derived a Minimum Risk Level (MRL) for acute oral exposure to PBBs of 0.01 mg/kg/day, based on immunological effects in mice. nih.gov While not specific to PBB 77, this value provides a conservative benchmark for short-term exposure risk.

For dioxin-like compounds such as PBB 77, the Toxic Equivalency Factor (TEF) approach is often employed. This method relates the toxicity of an individual congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). By assigning a TEF to PBB 77, its concentration in an environmental sample can be converted to a Toxic Equivalent (TEQ), allowing for the assessment of the combined risk from a mixture of dioxin-like compounds. food.gov.uk

Table 2: Selected Dose-Response Values for PBBs and this compound (PBB 77)

| Substance/Mixture | Value Type | Value | Endpoint | Species | Reference |

|---|---|---|---|---|---|

| PBB Mixture (FireMaster) | NOAEL | 0.15 mg/kg/day | Non-cancer effects | Rat | food.gov.uk |

| PBB Mixture (FireMaster) | LOAEL | 0.5 mg/kg/day | Liver tumors | Rat | inchem.org |

| This compound | LOAEL | ~0.25 mg/kg/day | Promotion of hepatic nodules | Rat | cdc.gov |

| PBBs | Acute Oral MRL | 0.01 mg/kg/day | Immunological effects | Mouse | nih.gov |

Exposure Assessment

Exposure assessment evaluates the human exposure to a contaminant by identifying the exposure pathways, estimating the magnitude, frequency, and duration of exposure, and characterizing the exposed populations. For this compound, exposure can occur through various environmental pathways.

Historically, the most significant human exposure event was the 1973 contamination incident in Michigan, where PBBs were accidentally mixed into livestock feed. nih.govcdc.gov This led to widespread exposure for farm families and consumers through the ingestion of contaminated meat, milk, and eggs. cdc.gov Concentrations in milk from contaminated farms ranged from 2.8 to 595 mg/kg (on a fat basis). cdc.gov

In the broader environment, PBBs are persistent and can be found in various compartments. PBB 77, along with other congeners, has been detected at e-waste dismantling sites, indicating that the breakdown of consumer products containing brominated flame retardants is a continuing source of environmental release. researchgate.net Photolytic degradation of higher brominated PBBs in the environment can also be a source of this compound. cdc.gov

The primary routes of exposure for the general population are through the diet, particularly the consumption of lipid-rich foods like fish from contaminated waters. inchem.org PBBs are lipophilic, meaning they accumulate in fatty tissues, and they biomagnify up the food chain.

Environmental monitoring provides data on the concentrations of PBBs in different media. For example, in contaminated areas in Michigan, soil levels in cattle-exercise lots reached as high as 1,000–2,000 μg/kg. cdc.gov While specific data for PBB 77 concentrations in all environmental media are not always available, its presence has been confirmed in human serum and environmental samples, often as part of a mixture of PBB congeners. aging-us.com

Table 3: Potential Exposure Pathways and Media for this compound (PBB 77)

| Exposure Pathway | Primary Media | Exposed Populations | Notes |

|---|---|---|---|

| Ingestion | Food (meat, dairy, fish), contaminated soil/dust | General population, residents near contaminated sites, subsistence fishers | The dominant pathway for human exposure due to bioaccumulation in the food chain. inchem.orgcdc.gov |

| Inhalation | Air (resuspended dust from contaminated soil) | Residents and workers at or near contaminated sites | Generally considered a minor pathway compared to ingestion, but can be relevant in specific occupational settings. inchem.org |

| Dermal Contact | Contaminated soil | Children playing outdoors, agricultural and construction workers | Absorption through the skin is generally low but contributes to overall exposure. nih.gov |

Risk Characterization

Risk characterization is the final step of the risk assessment process, integrating the information from the preceding three steps to develop a qualitative or quantitative estimate of the likelihood of adverse effects occurring in a given population under specific exposure conditions.

For this compound, risk characterization involves comparing the estimated exposure levels with the established dose-response values. This can be done by calculating a Hazard Quotient (HQ) for non-cancer effects or estimating the excess lifetime cancer risk.

Non-Cancer Risk: The HQ is calculated by dividing the estimated daily intake by the reference dose or MRL. An HQ greater than 1 suggests a potential for adverse non-cancer health effects. For example, using the acute oral MRL of 0.01 mg/kg/day for PBBs, one could evaluate the risk from short-term exposure scenarios. nih.gov

Cancer Risk: The cancer risk is estimated by multiplying the lifetime average daily dose by the cancer slope factor. Given that PBBs are classified as probable human carcinogens, this is a critical component of the risk assessment. food.gov.uk

Future Research Directions and Unanswered Questions

Elucidation of Novel Environmental Transformation Pathways

Future research should pivot towards novel and potentially subtle transformation pathways:

Microbial and Fungal Degradation: While PBBs are generally resistant to microbial breakdown, some anaerobic microorganisms have demonstrated the ability to reductively debrominate highly substituted congeners at the meta and para positions. cdc.gov However, ortho-bromine removal has not been observed, and the specific microbial consortia and enzymatic systems responsible are not well characterized. cdc.gov Future studies should aim to isolate and identify novel microbial strains or fungal species capable of degrading 3,3',4,4'-tetrabromobiphenyl, potentially through aerobic pathways involving ring cleavage or novel anaerobic processes.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species like hydroxyl radicals, are a promising avenue for the degradation of recalcitrant organic pollutants. kirj.eemdpi.com Research into the efficacy of processes such as UV/H₂O₂ photolysis, ozonation, and persulfate-based oxidation for the complete mineralization of this compound is a critical next step. sci-hub.semdpi.com Understanding the reaction kinetics, identifying potential toxic byproducts, and assessing the feasibility of applying AOPs in complex matrices like soil and sediment are key unanswered questions.

Biometabolism in Plants: The potential for phytoremediation of PBB-contaminated sites is an area of growing interest, but the uptake and metabolic transformation of specific congeners like this compound by plants are largely unknown. inchem.org Research is needed to determine if plants can absorb this congener and, more importantly, whether they can metabolize it into less harmful substances through processes like phytodegradation. epa.gov

Refinement of Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for understanding how this compound moves through and persists in the environment. However, the accuracy of current models is often limited by a lack of congener-specific data. Many existing models rely on data from commercial PBB mixtures, which may not accurately represent the behavior of individual, highly toxic congeners. mnhn.fr

Key areas for model refinement include:

Congener-Specific Physicochemical Properties: Foundational model parameters, such as water solubility, vapor pressure, and partition coefficients (e.g., Octanol-Water Partition Coefficient, Kow; Organic Carbon-Water Partition Coefficient, Koc), need to be experimentally determined or accurately estimated specifically for this compound across a range of environmental temperatures. These data are vital for improving the accuracy of multimedia fate models like fugacity models. epa.gov